N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine
Description
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine is a synthetic organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of two methoxypyridine rings, one of which is substituted with a bromine atom
Properties
IUPAC Name |
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-10(11-4-5-17-14(7-11)20-2)18-8-12-6-13(16)9-19-15(12)21-3/h4-7,9-10,18H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSLQWVYIRHQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)NCC2=C(N=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methoxypyridine and 2-methoxypyridine.
Formation of Intermediate: The 5-bromo-2-methoxypyridine is first converted into an intermediate, such as 5-bromo-2-methoxypyridin-3-ylmethanol, through a reaction with formaldehyde and a suitable base.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-methoxypyridine-4-ylamine under conditions that facilitate the formation of the desired ethanamine linkage.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of 5-bromo-2-methoxypyridine-3-carboxylic acid.
Reduction: Formation of 5-methoxy-2-methoxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-2-methylpyridin-3-yl)methyl]-1-(2-methylpyridin-4-yl)ethanamine
- N-[(5-chloro-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine
- N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-chloropyridin-4-yl)ethanamine
Uniqueness
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine is unique due to its specific substitution pattern, which can significantly affect its chemical reactivity and biological activity. The combination of bromine and methoxy groups provides a distinct electronic environment that can be exploited in various chemical transformations and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
